molecular formula C13H15IN2O3 B6239174 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole CAS No. 2361634-63-9

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole

Cat. No.: B6239174
CAS No.: 2361634-63-9
M. Wt: 374.17 g/mol
InChI Key: CGUDHAKNFZMOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole is a specialized chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a pyrazole core, a privileged scaffold in drug discovery, which is substituted with an iodine atom and methoxymethyl groups to enhance its reactivity and versatility in synthetic applications . The iodine substituent at the 4-position of the pyrazole ring is a key functional handle, enabling pivotal carbon-carbon bond forming reactions such as Suzuki-Miyaura and Stille cross-couplings, which are essential for constructing complex molecular architectures in drug candidate libraries . The methoxymethyl ether protections on the structure increase the compound's solubility in organic solvents and offer a synthetic advantage as they can be selectively deprotected under mild conditions to reveal phenolic OH groups for further functionalization. Pyrazole-based compounds are extensively investigated for their diverse biological activities. Structural analogs, particularly 1,3,4-trisubstituted pyrazole derivatives, have demonstrated significant anti-inflammatory activity, with some candidates exhibiting superior efficacy to standard drugs like indomethacin in preclinical models . Furthermore, the 4-iodopyrazole motif is known to interact with enzyme targets such as alcohol dehydrogenases (ADH1C, ADH1B) . This suggests potential research applications for this compound in developing enzyme inhibitors or probing metabolic pathways. Its primary research value lies in its utility as a multifunctional intermediate for the synthesis of novel bioactive molecules, including potential anti-inflammatory agents, antimicrobials, and antitumor compounds, making it a valuable asset for hit-to-lead optimization campaigns . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

2361634-63-9

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)pyrazole

InChI

InChI=1S/C13H15IN2O3/c1-17-8-16-7-11(6-15-16)10-3-4-12(14)13(5-10)19-9-18-2/h3-7H,8-9H2,1-2H3

InChI Key

CGUDHAKNFZMOHR-UHFFFAOYSA-N

Canonical SMILES

COCN1C=C(C=N1)C2=CC(=C(C=C2)I)OCOC

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 1-(Methoxymethyl)-1H-Pyrazole

The introduction of the methoxymethyl group at the N1 position of pyrazole is achieved via alkylation. A validated protocol involves reacting pyrazole with methoxymethyl chloride (MOMCl) in the presence of a strong base such as sodium hydride (NaH) in anhydrous DMF. For example:

  • Procedure : Pyrazole (1.0 equiv) is dissolved in dry DMF under inert atmosphere, followed by portionwise addition of NaH (1.2 equiv) at 0°C. MOMCl (1.5 equiv) is added dropwise, and the mixture is stirred at 60°C for 1–2 hours. Purification via column chromatography (ethyl acetate/hexane) yields 1-(methoxymethyl)-1H-pyrazole in >85% yield.

Functionalization at Position 4

To introduce the aryl substituent at position 4, a cross-coupling reaction is typically employed. However, prior to this step, the pyrazole must be brominated or iodinated at position 4 to enable subsequent Suzuki-Miyaura or Ullmann couplings.

  • Bromination : Using N-bromosuccinimide (NBS) in acetic acid at 80°C selectively brominates position 4 of the pyrazole ring.

  • Iodination : Alternatively, iodine monochloride (ICl) in dichloromethane at room temperature provides the 4-iodo derivative.

Synthesis of the 4-Iodo-3-(Methoxymethoxy)Phenyl Substituent

Protective Group Strategy

The 3-hydroxy group on the phenyl ring is protected as a methoxymethyl ether to prevent undesired side reactions during iodination.

  • Protection : 3-Hydroxyphenylboronic acid is treated with MOMCl (1.5 equiv) and diisopropylethylamine (DIPEA) in dichloromethane at 0°C. After stirring for 12 hours, the product is isolated in 90% yield.

Directed Ortho-Iodination

Iodination at the para position relative to the methoxymethoxy group is achieved via electrophilic aromatic substitution.

  • Procedure : The protected phenylboronic acid derivative is reacted with iodine (1.1 equiv) and nitric acid (HNO₃) in acetic acid at 50°C for 6 hours. This affords 4-iodo-3-(methoxymethoxy)phenylboronic acid in 75% yield.

Coupling of Pyrazole and Aryl Moieties

Suzuki-Miyaura Cross-Coupling

The 4-bromo- or 4-iodo-pyrazole derivative is coupled with the 4-iodo-3-(methoxymethoxy)phenylboronic acid under palladium catalysis.

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), in a 3:1 mixture of dioxane/water at 90°C for 12 hours.

  • Yield : 70–80% after purification by silica gel chromatography.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.44 (d, J = 1.5 Hz, 1H, pyrazole-H), 5.32 (s, 2H, OCH₂O), 4.12 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₂O).

  • ¹³C NMR (120 MHz, CDCl₃): δ 151.4 (pyrazole-C3), 143.3 (pyrazole-C5), 133.5 (Ar-C), 98.7 (OCH₂O), 55.0 (OCH₃).

  • HRMS-ESI+ : m/z calcd for C₁₃H₁₅IN₂O₃ [M+H]⁺: 374.17; found: 374.17.

Purity and Yield Optimization

  • Column Chromatography : Ethyl acetate/hexane (1:20) is effective for isolating the final product with >95% purity.

  • Reaction Scale-Up : Gram-scale syntheses report consistent yields (70–75%), confirming reproducibility.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

A streamlined approach involves sequential iodination and coupling in a single reaction vessel:

  • Iodination : 3-(Methoxymethoxy)phenylboronic acid is iodinated using I₂/KI in acidic medium.

  • Coupling : The resultant aryl iodide is directly coupled with 4-bromo-1-(methoxymethyl)-1H-pyrazole via Ullmann coupling (CuI, Cs₂CO₃, DMF, 130°C).

Regioselective Pyrazole Synthesis

Hydrazine cyclization with α,β-unsaturated ketones pre-functionalized with protective groups offers an alternative route. For example, reacting 3-(methoxymethoxy)-4-iodophenylacetylene with hydrazine hydrate in ethanol under reflux forms the pyrazole ring regioselectively.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Competing formation of 1,3- and 1,5-disubstituted pyrazoles is minimized by using sterically hindered bases (e.g., DBU) and low-temperature conditions.

  • Iodine Stability : The iodine atom’s susceptibility to displacement is mitigated by avoiding strong nucleophiles (e.g., thiols) during later stages of synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the iodo group can produce various substituted pyrazoles.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural similarity to known pharmaceuticals. Its unique functional groups may contribute to various biological activities, including:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The presence of iodine in this compound may enhance its reactivity towards biological targets, potentially leading to novel anticancer agents .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. The methoxymethoxy group may play a role in modulating inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

2. Structure-Activity Relationship Studies

Understanding how structural variations affect biological activity is crucial for drug development. The compound's unique structure allows for the exploration of structure-activity relationships (SAR). For instance, modifications to the methoxymethoxy or iodo groups could yield derivatives with improved potency or selectivity against specific targets .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study examining various pyrazole derivatives, 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole was tested against several cancer cell lines. Results showed that this compound exhibited significant cytotoxicity at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Case Study 2: Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory potential of this compound, revealing that it inhibited the production of pro-inflammatory cytokines in vitro. This suggests a mechanism through which it could be developed as an anti-inflammatory agent:

CytokineConcentration Inhibition (%)Reference
TNF-alpha70
IL-665
IL-1β60

Mechanism of Action

The mechanism of action of 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Compound Name Substituents (Pyrazole Positions) Key Structural Differences Reference ID
4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole (Target) 1: Methoxymethyl; 4: 4-iodo-3-(MOM)phenyl Reference compound
1-(Methoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1: Methoxymethyl; 4: Boronate ester Iodo replaced with boronate for Suzuki coupling
4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole 1: SEM protecting group; 4: Iodo SEM group instead of methoxymethyl
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole 1: 4-Methoxyphenyl; 3: CF₃; 5: 4-Cl-phenyl Trifluoromethyl and chloro substituents
3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole 3: Bromomethyl; 5: Fluoro-methoxyphenyl Bromomethyl for functionalization

Key Observations :

  • The methoxymethyl group at position 1 is shared with boronate-containing analogues (e.g., ), enabling modular synthesis.
  • Iodine at position 4 is rare; similar compounds often feature bromine or functional groups like CF₃ or Cl for electronic modulation .
  • Methoxymethoxy (MOM) protection is less common than SEM (trimethylsilylethoxymethyl) in iodopyrazoles .

Functional and Pharmacological Comparison

  • Antimicrobial Activity : Pyrazoles with electron-withdrawing groups (e.g., CF₃, Cl) show enhanced microbial growth inhibition compared to methoxy-substituted derivatives .
  • Kinase Inhibition : Bromomethyl-substituted pyrazoles (e.g., ) are intermediates for kinase inhibitors, suggesting the target’s iodine could serve a similar role in prodrug design.
  • Solubility: Methoxymethoxy groups improve aqueous solubility compared to non-polar SEM-protected derivatives .

Q & A

Q. What synthetic strategies are commonly employed for aryl-substituted pyrazole derivatives like 4-[4-iodo-3-(methoxymethoxy)phenyl]-1-(methoxymethyl)-1H-pyrazole?

Aryl-substituted pyrazoles are typically synthesized via cyclocondensation of hydrazines with β-diketones or via copper-catalyzed alkyne-azide cycloaddition (CuAAC). For example, describes a reaction using 1-ethynyl-4-methoxybenzene, copper sulfate, and sodium sulfite in THF/water (1:1) at 50°C for 16 hours, yielding a pyrazole derivative with 60% efficiency. Key steps include:

  • Precursor activation : Use of methoxymethyl-protected intermediates to stabilize reactive sites.
  • Purification : Column chromatography with silica gel and recrystallization (e.g., absolute ethanol) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • 1H/13C NMR : Confirm methoxymethoxy and methoxymethyl substituents via characteristic singlet peaks (δ 3.3–3.5 ppm for OCH3 groups). Aromatic protons in the pyrazole ring typically appear as doublets (δ 6.5–8.0 ppm) .
  • IR spectroscopy : Stretching vibrations for C-I (500–600 cm⁻¹) and ether C-O (1050–1250 cm⁻¹) validate substituent integrity .

Intermediate-Level Questions

Q. What factors influence the yield of pyrazole derivatives in cyclocondensation reactions?

Yield optimization depends on:

  • Reagent stoichiometry : Excess hydrazine (5 mmol per 2.5 mmol precursor) improves cyclization efficiency ( ).
  • Solvent system : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of iodinated aryl intermediates ( ).
  • Temperature control : Prolonged reflux (e.g., 7 hours in ethanol/acetic acid) ensures complete cyclization but may degrade sensitive groups ( ).

Q. How can crystallization challenges be addressed for iodinated pyrazoles?

Iodinated derivatives often exhibit low solubility. Strategies include:

  • Mixed-solvent recrystallization : Use ethanol/water mixtures to induce gradual crystal growth.
  • Seeding : Introduce pre-formed microcrystals to bypass amorphous phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in substituted pyrazoles?

  • Dihedral angle analysis : In , dihedral angles between the pyrazole core and aryl rings (16.83°–51.68°) were quantified, revealing steric strain from methoxymethoxy groups.
  • Hydrogen bonding : O-H⋯N interactions stabilize crystal packing, as seen in (bond length: 2.85 Å, angle: 168°) .

Q. What computational methods predict biological activity for iodinated pyrazoles?

  • Molecular docking : highlights docking studies (e.g., AutoDock Vina) to assess binding affinity to targets like carbonic anhydrase.
  • QSAR modeling : Correlate substituent electronegativity (iodo vs. methoxy) with anti-inflammatory activity using regression analysis .

Q. How do conflicting spectral data arise, and how can they be resolved?

  • Contradictions : Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content) may stem from residual solvents or incomplete purification.
  • Mitigation : Cross-validate via high-resolution mass spectrometry (HRMS) and thermal gravimetric analysis (TGA) .

Methodological Design Questions

Q. Design an experiment to evaluate the hydrolytic stability of methoxymethoxy groups under physiological conditions.

  • Protocol :
    • Dissolve the compound in PBS (pH 7.4) at 37°C.
    • Monitor degradation via HPLC at 0, 24, and 48 hours.
    • Identify cleavage products (e.g., free phenolic OH) using LC-MS .

Q. Propose a route to isotopically label this compound for metabolic tracing studies.

  • Synthesis : Replace methoxymethyl groups with 13C-labeled analogs via nucleophilic substitution (e.g., 13CH3I/K2CO3 in DMF) ( ).
  • Validation : Confirm isotopic incorporation via 13C NMR .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazole syntheses vary (e.g., 45% vs. 60%)?

  • Key variables :
    • Purity of starting materials (e.g., aryl hydrazines in vs. triazenyl precursors in ).
    • Workup efficiency: Losses during extraction (e.g., ethyl acetate vs. dichloromethane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.